molecular formula C16H19NO3 B3834720 2-(furan-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

2-(furan-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Cat. No.: B3834720
M. Wt: 273.33 g/mol
InChI Key: XUDLMRDXLZKFTN-UHFFFAOYSA-N
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Description

2-(furan-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that features a furan ring fused to an isoquinoline structure

Preparation Methods

The synthesis of 2-(furan-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde and 6,7-dimethoxy-1-tetralone.

    Condensation Reaction: The furan-2-carbaldehyde undergoes a condensation reaction with 6,7-dimethoxy-1-tetralone in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF).

    Cyclization: The resulting intermediate undergoes cyclization to form the isoquinoline ring system.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

2-(furan-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the furan ring.

    Substitution: Electrophilic substitution reactions can occur on the furan ring using reagents like bromine (Br2) or iodine (I2) to introduce halogen atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(furan-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds:

Properties

IUPAC Name

2-(furan-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-18-15-8-12-5-6-17(11-14-4-3-7-20-14)10-13(12)9-16(15)19-2/h3-4,7-9H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDLMRDXLZKFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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